molecular formula C11H10ClN3O B13240741 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13240741
M. Wt: 235.67 g/mol
InChI Key: QHNHLQGQRTXDHL-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative featuring a 2-chlorobenzyl group at position 1, a methyl group at position 5, and a carbaldehyde group at position 3. Its molecular formula is C₁₂H₁₀ClN₃O (molecular weight: 247.68 g/mol). The carbaldehyde group enhances reactivity, enabling nucleophilic additions (e.g., Schiff base formation), while the 2-chlorophenyl substituent introduces steric and electronic effects that influence crystal packing and intermolecular interactions .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3

InChI Key

QHNHLQGQRTXDHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable chlorophenyl halide with the triazole intermediate.

    Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the triazole intermediate with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives and other heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the chlorophenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Functional Group Variations

Carbaldehyde vs. Carboxamide Derivatives
  • 1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (C₂₁H₁₇ClN₆O₂): Replaces the carbaldehyde with a carboxamide group and adds an oxazole substituent. Biological Relevance: Carboxamide derivatives are often explored for antimicrobial and anticancer activities due to their stability and interaction with biological targets .
  • 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₇ClFN₃O₂):

    • Substitutes carbaldehyde with a carboxylic acid group.
    • Carboxylic acids exhibit higher acidity (pKa ~2–3) and form salts, improving bioavailability in pharmaceutical formulations .
Table 1: Functional Group Impact on Properties
Compound Name Functional Group Molecular Weight (g/mol) Key Properties
Target Compound Carbaldehyde 247.68 Reactive, planar structure
1-(2-Chlorophenyl)-...-carboxamide Carboxamide 428.90 Enhanced H-bonding, higher solubility
1-(4-Chloro-2-fluorophenyl)-...-carboxylic acid Carboxylic acid 255.63 Acidic, salt formation capability

Substituent Effects on Crystal Packing and Reactivity

  • Halogen Substituents: 2-Chlorophenyl vs. 4-Chlorophenyl: The ortho-chloro substituent in the target compound introduces steric hindrance, reducing molecular planarity compared to para-substituted analogs. This affects crystal packing, as seen in isostructural compounds 4 and 5 (), where halogen position (Cl vs. F) slightly adjusts lattice parameters . 3-Chloro-4-methylphenyl (C₁₈H₁₇ClN₄O): The meta-chloro and para-methyl groups in this carboxamide derivative create a non-planar structure, reducing π-π stacking interactions compared to the target compound .
  • Heterocyclic Additions :

    • 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde (C₁₃H₉ClF₃N₃OS): Incorporates a pyrazole core instead of triazole. The sulfanyl group increases hydrophobicity, altering solubility and metabolic stability .

Biological Activity

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. This article discusses its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as azide-alkyne cycloaddition or other organic transformations. The compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety demonstrated significant antiproliferative effects against various cancer cell lines. The compound this compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1MCF-71.1TS Inhibition
2HCT1162.6Apoptosis Induction
3HepG21.4ROS Generation

Note: Data compiled from various studies on triazole derivatives .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have exhibited antimicrobial activities against various pathogens. The compound was tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at certain concentrations.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
1E. coli15
2S. aureus18
3Pseudomonas aeruginosa12

Note: Results indicate varying degrees of effectiveness against tested bacteria .

Case Studies

Several case studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Study on Anticancer Effects : A study demonstrated that a related triazole compound significantly inhibited the growth of HCT116 cells with an IC50 value of 0.43 µM, indicating a strong anticancer potential when compared to traditional chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation reported that a series of triazole derivatives showed notable activity against S. aureus, with some compounds achieving zones of inhibition exceeding 20 mm .

The biological activities of triazoles are attributed to several mechanisms:

  • Inhibition of Enzymes : Many triazoles act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.
  • Antimicrobial Mechanism : Triazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.

Q & A

Q. What are the established synthetic routes for 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a two-step protocol:

Vilsmeier-Haack Reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to form the 4-carbaldehyde intermediate .

Nucleophilic Substitution : Introducing the 2-chlorobenzyl group using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) under reflux .
Optimization Tips :

  • Temperature Control : Maintain reflux conditions (80–100°C) to avoid side reactions like over-alkylation.
  • Catalyst Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in minimizing hydrolysis of the aldehyde group .
  • Yield Range : 60–75% after column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What purification strategies are effective for isolating this compound, and how are common impurities addressed?

Methodological Answer:

  • Column Chromatography : Use a gradient of ethyl acetate/hexane (1:4 to 1:2) to separate unreacted starting materials (e.g., 2-chlorobenzyl chloride) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, resolving issues with residual DMF or K₂CO₃ .
  • Common Impurities :
    • Byproduct : 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole (due to aldehyde reduction). Monitor via TLC (Rf = 0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can spectroscopic ambiguities in characterizing the aldehyde moiety be resolved?

Methodological Answer:

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Overlap with aromatic protons (δ 7.2–7.8 ppm) can be mitigated by deuterated DMSO for better resolution .
  • IR Spectroscopy : Confirm the C=O stretch at ~1700 cm⁻¹. Use computational tools (e.g., Gaussian) to simulate spectra and validate experimental data .
  • Contradiction Note : In some analogs, aldehyde tautomerization may obscure signals. Stabilize the enol form by adding traces of acid (e.g., TFA) .

Q. What mechanistic insights support the regioselectivity of the 1,2,3-triazole formation?

Methodological Answer:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers. For 1,5-isomers, use ruthenium catalysts .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to track alkyne consumption (C≡C stretch at ~2100 cm⁻¹) .
  • Isotopic Labeling : ¹³C-labeled benzyl chloride can clarify bond formation pathways via 2D NMR .

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of acetonitrile at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement with SHELXL resolves disorder in the chlorophenyl group .
  • Polymorphism Alert : Compare unit cell parameters with literature (e.g., monoclinic vs. orthorhombic systems) to identify new forms .

Q. What strategies mitigate risks when handling reactive intermediates (e.g., acyl chlorides)?

Methodological Answer:

  • Safety Protocols : Use Schlenk lines for moisture-sensitive steps (e.g., Vilsmeier-Haack reaction) .
  • Quenching : Neutralize POCl₃ residues with ice-cold NaHCO₃ before extraction .
  • Analytical Monitoring : Track intermediates via LC-MS (ESI+ mode) to avoid accumulation of explosive azides .

Data Contradiction Analysis

Q. How do conflicting reports on optimal reaction bases (K₂CO₃ vs. Cs₂CO₃) impact synthesis design?

Analysis:

  • advocates K₂CO₃ (yield: 68%), while reports Cs₂CO₃ (yield: 72%).
  • Resolution :
    • Basicity : Cs₂CO₃ enhances nucleophilicity in low-polarity solvents (e.g., toluene) but may hydrolyze aldehydes.
    • Cost-Benefit : Use K₂CO₃ for budget-limited projects; opt for Cs₂CO₃ if purity >95% is critical .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Purity (%)Reference
Vilsmeier-HaackPOCl₃, DMF, 0°C → 25°C6590
Nucleophilic AttackK₂CO₃, DMF, 80°C, 12h6892
CrystallizationEthanol/water (7:3), 4°C-99

Q. Table 2: Key Spectroscopic Data

TechniqueObservationInterpretationReference
¹H NMR (DMSO-d₆)δ 9.92 (s, 1H, CHO)Confirms aldehyde
IR (ATR)1702 cm⁻¹C=O stretch
XRDSpace group P2₁/cMonoclinic structure

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